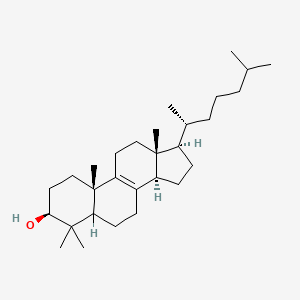

4,4-Dimethyl-delta(8)-cholestenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-delta(8)-cholestenol, also known as this compound, is a useful research compound. Its molecular formula is C29H50O and its molecular weight is 414.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

- Molecular Formula: C29H50O

- Molecular Weight: 414.7 g/mol

The compound is characterized by two methyl groups at the 4th position of the cholest-8-en-3beta-ol structure. This unique configuration influences its biological interactions and reactivity.

Chemistry

In the field of chemistry, 4,4-Dimethyl-delta(8)-cholestenol serves as a model compound for studying sterol chemistry and reactions. Its distinct methylation pattern allows researchers to investigate the chemical properties and reactivity of sterols under various conditions.

Key Reactions:

- Oxidation: Can be oxidized to form various oxysterols.

- Reduction: Reduction reactions can convert it to more saturated sterol derivatives.

- Substitution: Methyl groups at the 4th position can be substituted with other functional groups.

Biology

In biological research, this compound is recognized as a metabolite in mice and plays a crucial role in cholesterol metabolism. It is involved in the biosynthesis of cholesterol through pathways catalyzed by enzymes such as TM7SF2 (Transmembrane 7 Superfamily Member 2).

Biological Functions:

- Cholesterol Metabolism: It acts as an intermediate in cholesterol synthesis and has been linked to metabolic disorders like familial hypercholesterolemia.

- Cytotoxic Effects: Similar sterols have shown cytotoxic properties against cancer cells. For instance, research on bioactive compounds from Aspergillus flavus demonstrated potential anti-cancer effects in breast cancer models.

Medicine

Research into the therapeutic effects of this compound is ongoing. Its role in cholesterol metabolism makes it a candidate for studies related to cardiovascular diseases and metabolic syndromes.

Potential Therapeutic Applications:

- Investigating its effects on cholesterol levels and metabolic health.

- Exploring its cytotoxic properties for cancer treatment.

Industry

While not widely used industrially due to its specialized nature, this compound serves as a reference in the development of sterol-based products. Its unique properties make it valuable for research applications in various industries related to pharmaceuticals and biochemistry.

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Cholesterol | Primary sterol; essential for membrane structure | Precursor for steroid hormones |

| Lanosterol | Key intermediate in cholesterol biosynthesis | Involved in cellular signaling |

| Desmosterol | Intermediate lacking additional methyl groups | Similar metabolic pathways but different effects |

Case Studies

-

Cholesterol Biosynthesis Study:

A study demonstrated that this compound is not an intermediate in the conversion of cholest-8(14)-enol into cholest-7-enol and cholesterol but plays a significant role when present during biosynthesis processes involving rat liver microsomal fractions . -

Cytotoxicity Research:

A study highlighted that sterols similar to this compound exhibit cytotoxic properties against cancer cells. The potential of these compounds was explored through experiments involving Aspergillus flavus, showing promising results for future cancer therapies .

Propiedades

Número CAS |

7240-15-5 |

|---|---|

Fórmula molecular |

C29H50O |

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

(3S,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25?,26+,28-,29-/m1/s1 |

Clave InChI |

FYHRVINOXYETMN-LCHSQBAESA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

Sinónimos |

4,4-dimethyl-5 alpha-cholest-8-en-3 beta-ol 4,4-dimethyl-delta(8)-cholestenol 4,4-dimethyl-delta(8)-cholestenol, (3beta,5alpha)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.